Revatropate

Description

Revatropate (B1680566) has been identified as a potent and selective antagonist of certain types of muscarinic acetylcholine (B1216132) receptors. Its investigation is part of a broader scientific effort to develop targeted therapies with fewer side effects than older, less specific drugs.

The study of muscarinic receptor antagonists dates back to the use of naturally occurring alkaloids like atropine from the belladonna plant. These early compounds were non-selective, meaning they blocked all subtypes of muscarinic receptors (M1 through M5) throughout the body. This lack of selectivity led to a wide range of effects, some therapeutic and others undesirable. For instance, while atropine could be used to dilate the pupils or treat a slow heart rate, it could also cause dry mouth, blurred vision, and constipation. This historical backdrop of non-selective agents highlighted the need for more targeted drugs.

The discovery and classification of five distinct muscarinic receptor subtypes (M1-M5) revolutionized the field. Researchers found that these subtypes are distributed differently throughout the body's tissues and organs and are responsible for different physiological functions. This discovery provided a clear rationale for developing selective antagonists—compounds that could target a specific receptor subtype involved in a disease process while sparing other subtypes, thereby minimizing side effects.

A significant area of focus has been the development of antagonists selective for the M3 muscarinic receptor. M3 receptors are primarily responsible for smooth muscle contraction, such as in the airways and the bladder. Therefore, a selective M3 antagonist could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) by causing bronchodilation, or overactive bladder by relaxing the bladder muscle. Crucially, avoiding the blockade of M2 receptors, which are prevalent in the heart and help regulate heart rate, is a key goal to prevent cardiac side effects.

Revatropate emerged from this pursuit of selectivity. It is characterized as an antimuscarinic compound with a significantly greater inhibitory effect on M1 and M3 receptors compared to the M2 subtype medchemexpress.com. Preclinical research has positioned Revatropate as a tool for investigating conditions where blocking M1 and M3 receptors is therapeutically desirable.

Initial preclinical studies demonstrated the functional selectivity of Revatropate. In laboratory models using animal tissues, it was shown to have approximately a 50-fold greater selectivity for M1 and M3 receptors over M2 receptors. This selectivity profile suggested that Revatropate could produce desired therapeutic effects with a reduced risk of cardiac side effects associated with M2 receptor blockade.

The significance of Revatropate in preclinical investigations is highlighted by its evaluation in several areas:

Respiratory Research: In preclinical in vivo models, such as in anesthetized guinea pigs and conscious dogs, inhaled Revatropate was shown to be an effective bronchodilator. Importantly, this bronchodilator activity was achieved without affecting heart rate, a key advantage over non-selective antagonists. Furthermore, unlike the non-selective agent ipratropium (B1672105), Revatropate did not enhance bronchoconstriction induced by vagal nerve stimulation, indicating that the inhibitory M2 autoreceptors on cholinergic nerves remained functional. Early clinical studies in patients with chronic obstructive airway disease (COAD) also indicated that inhaled Revatropate was an effective and well-tolerated bronchodilator.

Urological and Gastrointestinal Research: Revatropate has also been used in studies related to urge urinary incontinence and functional bowel disorders medchemexpress.com. The rationale for these investigations lies in the role of M3 receptors in mediating smooth muscle contractions in the bladder and gastrointestinal tract.

While the selectivity of Revatropate has been established in functional assays, detailed binding affinity data (pKi values) across all five muscarinic receptor subtypes are not widely available in the public domain, which limits a complete quantitative comparison.

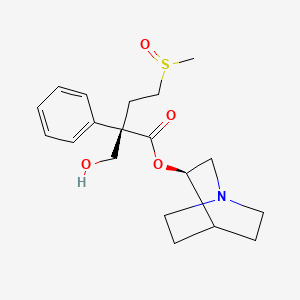

Structure

3D Structure

Properties

Molecular Formula |

C19H27NO4S |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate |

InChI |

InChI=1S/C19H27NO4S/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20/h2-6,15,17,21H,7-14H2,1H3/t17-,19+,25?/m0/s1 |

InChI Key |

VGXACJMXDYPFDB-KNRWWSPASA-N |

Isomeric SMILES |

CS(=O)CC[C@@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3 |

Canonical SMILES |

CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3 |

Synonyms |

evatropate UK-112,166 UK-112,166-04 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Optimization of Biotransformation Processes

Research has focused on several key areas to enhance the performance of the enzymatic reduction of 3-quinuclidinone. A major challenge in using reductases is the need for stoichiometric amounts of expensive nicotinamide (B372718) cofactors (e.g., NADPH or NADH). nih.govmdpi.com To overcome this, cofactor regeneration systems are essential for a cost-effective process. mdpi.com

One highly effective strategy is the development of "self-sufficient" whole-cell biocatalysts. acs.orgacs.org This approach involves co-expressing the primary ketoreductase (which reduces the 3-quinuclidinone) along with a secondary dehydrogenase, such as glucose dehydrogenase (GDH), within a single host organism like E. coli. nih.govresearchgate.net The GDH simultaneously oxidizes a cheap co-substrate like glucose, thereby regenerating the NADPH or NADH required by the ketoreductase. mdpi.comresearchgate.net This creates an efficient internal recycling system, dramatically improving the productivity of the process. acs.org

Another critical optimization technique is enzyme immobilization. Immobilizing enzymes on a solid support, for instance by creating cross-linked enzyme aggregates (CLEAs), can significantly improve their operational stability, thermal resistance, and reusability. unimi.itresearchgate.net An innovative approach involves creating magnetic combi-CLEAs, where the co-immobilized reductase and dehydrogenase are attached to magnetic nanoparticles. researchgate.net This allows for simple and rapid separation of the biocatalyst from the reaction mixture using a magnet, facilitating its reuse over multiple cycles and reducing downstream processing costs. researchgate.net

The performance of these biotransformation processes is meticulously evaluated based on key metrics. The following table summarizes findings from studies on different biocatalytic systems for (R)-3-quinuclidinol production.

| Biocatalyst System | Substrate Conc. (g/L) | Conversion Yield (%) | Enantiomeric Excess (ee) (%) | Key Feature |

| Magnetic Combi-CLEAs (QNR and GDH) researchgate.net | 33 | 100 | 100 | High stability and easy magnetic separation; retained over 40% activity after 10 cycles. |

| Self-Sufficient Whole-Cell Biocatalyst acs.org | 486 | >99 | >99.5 | Achieved a very high space-time yield of 1505.5 g L⁻¹ d⁻¹; demonstrates high productivity. |

| Agrobacterium radiobacter Reductase (ARQR) with GDH acs.orgresearchgate.net | Not specified | Not specified | >99 | Effective combination of reductase and cofactor recycling system. |

| Rhodotorula rubra Reductase (RrQR) nih.gov | Not specified | >99.9 | >99.9 | Structure determined, enabling potential for protein engineering to improve function. |

This table is generated based on data from cited research articles.

Process Research and Development Considerations for Scalability

Muscarinic Receptor Subtype Binding and Selectivity Profiling

The therapeutic action of muscarinic antagonists is defined by their binding affinity and selectivity for the five identified muscarinic receptor subtypes (M1-M5).

Revatropate demonstrates a notable selectivity for M1 and M3 receptor subtypes over the M2 subtype. nih.govnih.gov Research from functional studies in isolated guinea pig trachea and rabbit vas deferens (tissues rich in M1 and M3 receptors) and atria (rich in M2 receptors) indicates that Revatropate has an approximately 50-fold greater selectivity for M1 and M3 receptors compared to the M2 receptor. nih.gov This M1/M3 selectivity profile has also been observed in in vivo models. nih.gov While specific equilibrium dissociation constant (Ki) values from competitive radioligand binding assays are not consistently reported in publicly available literature, the functional selectivity data strongly supports its classification as an M1/M3-selective antagonist. tandfonline.com

| Compound | Receptor Selectivity Profile | Selectivity Ratio (M1/M3 vs. M2) | Source |

|---|---|---|---|

| Revatropate | Selective for M1 and M3 subtypes over M2 | ~50-fold | nih.gov |

Revatropate's selectivity distinguishes it from non-selective antagonists like ipratropium (B1672105) and atropine. nih.govnih.gov A key functional difference is observed in its interaction with presynaptic M2 autoreceptors, which regulate acetylcholine (B1216132) (ACh) release from parasympathetic nerves. nih.govresearchgate.net Non-selective antagonists block these inhibitory M2 autoreceptors, leading to an undesirable increase in ACh release and potentially counteracting the intended therapeutic effect. nih.gov

In contrast, Revatropate's relative sparing of the M2 receptor means it does not potentiate bronchoconstrictor responses induced by vagal nerve stimulation, indicating that the inhibitory M2 autoreceptors remain functional. acs.orgnih.govresearchgate.net This is a significant advantage over a non-selective agent like ipratropium. nih.govnih.gov While both Revatropate and ipratropium can produce similar effects on airway function, Revatropate's selective mechanism offers a more targeted approach. nih.govresearchgate.net

| Feature | Revatropate (Selective M1/M3 Antagonist) | Ipratropium (Non-selective Antagonist) | Source |

|---|---|---|---|

| Primary Receptor Targets | M1 and M3 | M1, M2, M3 | nih.govnih.govresearchgate.net |

| Effect on Presynaptic M2 Autoreceptors | Largely spared; inhibitory function is maintained | Blocked; leads to potentiation of vagal-stimulated bronchoconstriction | nih.govresearchgate.net |

Ligand-Receptor Interaction Studies

The interaction between a ligand like Revatropate and its target receptor is a dynamic process governed by molecular structure and binding kinetics.

Molecular docking is a computational method used to predict the preferred orientation and interaction of a ligand when bound to a receptor's active site. europeanreview.org This analysis helps to understand the molecular basis of affinity and selectivity by identifying key interactions such as hydrogen bonds and hydrophobic contacts. mdpi.commdpi.com For muscarinic antagonists, the intact ester link and a hydroxyl group on the acid portion of the molecule are generally considered essential for action. semanticscholar.org

However, specific molecular docking studies detailing the precise binding mode of Revatropate within the orthosteric pocket of M1 or M3 receptors are not widely available in the reviewed literature. Such studies would be necessary to identify the specific amino acid residues that form binding interactions with Revatropate and explain its selectivity over the M2 subtype at a molecular level.

The duration of a drug's action is often related to its receptor residence time, which is the reciprocal of the dissociation rate constant (koff). nih.gov A slow koff (a long residence time) can lead to a prolonged pharmacological effect, as the drug remains bound to the receptor for an extended period. nih.govexcelleratebio.com This kinetic selectivity can sometimes be more therapeutically relevant than equilibrium binding affinity (Kd). excelleratebio.com

For example, the long-acting muscarinic antagonist tiotropium (B1237716) achieves its M3 selectivity in part through a much slower dissociation rate from M3 receptors compared to M2 receptors. researchgate.net While Revatropate demonstrates clear functional selectivity in vivo, specific kinetic data, such as its association (kon) and dissociation (koff) rate constants for M1, M2, and M3 receptors, are not detailed in the available research. nih.govnih.gov The determination of these kinetic parameters would provide a deeper understanding of its duration of action and functional selectivity profile. nih.gov

Cellular and Subcellular Mechanisms of Action

Muscarinic receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation by acetylcholine. nih.govwikipedia.org The different subtypes are coupled to distinct G proteins, leading to different cellular responses. wikipedia.orgaacrjournals.org

The M1 and M3 receptor subtypes, which Revatropate preferentially targets, are coupled to G proteins of the Gq family. nih.govwikipedia.orgaacrjournals.org Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govaacrjournals.org This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), typically leading to an excitatory cellular response such as smooth muscle contraction. nih.govaacrjournals.org

Conversely, the M2 receptor subtype is coupled to Gi proteins, which are inhibitory. nih.govoup.com Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and a reduction in protein kinase A (PKA) activity, which generally results in an inhibitory cellular response. nih.gov

By acting as a competitive antagonist with high affinity for M1 and M3 receptors, Revatropate selectively blocks the Gq-mediated signaling pathway. nih.govaacrjournals.org This prevents acetylcholine-induced increases in intracellular calcium, thereby inhibiting downstream effects like smooth muscle contraction without significantly impacting the Gi-mediated pathways controlled by M2 receptors. nih.govaacrjournals.org

G-Protein Coupling and Downstream Signal Transduction Pathways

Muscarinic receptors, including the M1 and M3 subtypes targeted by Revatropate, are members of the G-protein coupled receptor (GPCR) superfamily. nih.govwikipedia.org The binding of an antagonist like Revatropate blocks the receptor, preventing its activation by the endogenous neurotransmitter acetylcholine. The signaling pathways that Revatropate inhibits are initiated by the coupling of M1 and M3 receptors to a specific class of heterotrimeric G-proteins, namely the Gq/11 family. nih.govwikipedia.org

Upon activation by an agonist (which is prevented by Revatropate), the M1 and M3 receptors would normally trigger the Gq protein to activate the membrane-associated enzyme Phospholipase C (PLC). nih.govwikipedia.orgsigmaaldrich.com Activated PLC then catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgsigmaaldrich.com

IP3 diffuses into the cytoplasm and binds to receptors on the sarcoplasmic reticulum, which induces the release of stored calcium (Ca2+) into the cytosol. nih.gov DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). nih.gov This cascade is central to mediating cellular responses like smooth muscle contraction and glandular secretion. nih.gov By antagonizing M1 and M3 receptors, Revatropate effectively inhibits this entire Gq-PLC-IP3/DAG signaling pathway.

Table 1: Revatropate's Influence on M1/M3 Signal Transduction

| Receptor Target | G-Protein Family | Key Effector Enzyme | Second Messengers (Production Inhibited by Revatropate) |

|---|---|---|---|

| M1 Receptor | Gq/11 | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3) & Diacylglycerol (DAG) |

| M3 Receptor | Gq/11 | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3) & Diacylglycerol (DAG) |

Modulation of Acetylcholine Release via Autoreceptors (M2)

A defining characteristic of Revatropate is its pronounced selectivity for M1 and M3 receptors, with research indicating an approximately 50-fold lower affinity for the M2 receptor subtype. nih.govkarger.com This is mechanistically significant due to the specific function of the M2 receptor in the airways. M2 receptors are located on presynaptic parasympathetic nerve terminals and function as inhibitory autoreceptors. nih.govatsjournals.org When stimulated by acetylcholine in the synaptic cleft, these M2 autoreceptors initiate a negative feedback loop that inhibits further release of acetylcholine from the nerve terminal. nih.govnih.gov

Non-selective muscarinic antagonists, such as ipratropium, block M3 receptors to cause bronchodilation but also block the inhibitory M2 autoreceptors. nih.govkarger.com This M2 blockade prevents the negative feedback, leading to an unwanted increase in acetylcholine release, which can counteract the intended therapeutic effect by competing with the antagonist at the M3 receptor site. nih.govatsjournals.org

In contrast, Revatropate's selectivity profile allows it to antagonize M1 and M3 receptors while having little to no effect on M2 autoreceptors. nih.gov Consequently, the crucial inhibitory feedback mechanism for acetylcholine release remains functional. nih.govkarger.com Studies have demonstrated that, unlike ipratropium, Revatropate does not potentiate bronchoconstrictor responses induced by vagal nerve stimulation, confirming that the M2 autoreceptors are not significantly inhibited. nih.govkarger.com

Table 2: Receptor Selectivity Profile and Functional Consequence

| Compound | Action on M1/M3 Receptors | Action on M2 Autoreceptors | Effect on Acetylcholine Release |

|---|---|---|---|

| Revatropate | Antagonist (High Affinity) | Minimal to no antagonism | Inhibitory feedback loop remains intact |

| Ipratropium | Antagonist (Non-selective) | Antagonist (High Affinity) | Inhibitory feedback is blocked, potentially increasing release |

Cellular Functional Responses Mediated by Receptor Antagonism

The therapeutic effects of Revatropate are a direct result of its antagonism at M1 and M3 receptors, which blocks the physiological actions of acetylcholine in specific tissues.

M3 Receptor Antagonism: In the airways, M3 receptors are densely expressed on the surface of smooth muscle cells and submucosal glands. dtic.mil Activation of these receptors by acetylcholine causes bronchoconstriction (narrowing of the airways) and an increase in mucus secretion. atsjournals.orgdtic.mil By blocking these M3 receptors, Revatropate inhibits these responses, leading to the relaxation of airway smooth muscle (bronchodilation) and a potential reduction in mucus hypersecretion. nih.govdtic.mil

The combined antagonism of M1 and M3 receptors, while sparing the M2 subtype, results in effective bronchodilation without the counterproductive increase in acetylcholine release associated with non-selective agents. nih.govnih.gov

Table 3: Cellular Responses to Revatropate Antagonism

| Receptor Antagonized | Location of Receptor | Normal Function of Receptor (Inhibited by Revatropate) | Cellular/Physiological Response to Revatropate |

|---|---|---|---|

| M3 Receptor | Airway Smooth Muscle, Submucosal Glands | Smooth muscle contraction, Mucus secretion | Bronchodilation, Reduced mucus secretion |

| M1 Receptor | Parasympathetic Ganglia | Facilitation of neurotransmission and cholinergic reflexes | Inhibition of vagal reflex pathways |

Preclinical Pharmacological Investigations and Model Systems

In Vitro Functional Activity Assays

The in vitro functional activity of revatropate (B1680566) has been assessed using isolated organ and tissue preparations, as well as cell-based assays, to elucidate its mechanism of action and receptor selectivity.

Studies on isolated tissues have been crucial in defining revatropate's profile as a muscarinic antagonist. In preparations of guinea pig trachea and rabbit vas deferens, revatropate demonstrated a significant selectivity, approximately 50-fold, for M1 and M3 muscarinic receptors over the M2 subtype found in atria. nih.govresearchgate.net This selectivity is a key characteristic, as antagonism of M1 and M3 receptors is desirable for treating obstructive airway diseases, while avoiding blockade of M2 autoreceptors. nih.govdovepress.com The preservation of M2 receptor function is important as these receptors provide a negative feedback mechanism to limit the release of acetylcholine (B1216132) from parasympathetic nerves. nih.govnih.gov In contrast to non-selective antagonists like ipratropium (B1672105), revatropate did not potentiate bronchoconstrictor responses induced by vagal nerve stimulation, indicating that these inhibitory M2 autoreceptors remained functional. nih.gov

Functional tests on isolated organs have confirmed the spasmolytic potential of revatropate's chemical class. researchgate.net Studies on guinea pig tracheal chains have been instrumental in evaluating the antihistaminic and bronchodilator properties of various compounds, providing a model for assessing airway smooth muscle contraction and relaxation. academicjournals.orgnih.gov Similarly, the rabbit vas deferens and ileum have been used to characterize the activity of compounds on different muscarinic receptor subtypes. nih.govnih.gov

Table 1: In Vitro Selectivity of Revatropate in Isolated Organ Preparations

| Tissue Preparation | Predominant Receptor Subtype | Revatropate Activity | Reference |

|---|---|---|---|

| Guinea Pig Trachea | M1, M3 | High Antagonist Activity | nih.govresearchgate.net |

| Rabbit Vas Deferens | M1 | High Antagonist Activity | nih.gov |

| Atria | M2 | Low Antagonist Activity | nih.govresearchgate.net |

| Ileum | M3 | Spasmolytic Activity | nih.govresearchgate.net |

Cell-based assays are fundamental in understanding the interaction of a compound with its receptor at a molecular level and the subsequent intracellular signaling cascade. nih.govbmglabtech.com For muscarinic antagonists like revatropate, these assays can quantify binding affinity to different receptor subtypes (M1, M2, M3, M4, M5) and elucidate the functional consequences of this binding. nih.gov Muscarinic receptors, being G protein-coupled receptors (GPCRs), initiate signaling through various pathways. nih.gov M1 and M3 receptors, for instance, couple to Gq proteins to stimulate phosphoinositide hydrolysis, leading to the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. nih.govbmglabtech.com

Cell-based functional assays can measure these downstream effects, such as changes in second messenger levels (e.g., cAMP, IP3) or reporter gene activation, to determine whether a compound acts as an agonist or antagonist at a specific receptor. bmglabtech.combmglabtech.com The selectivity of revatropate for M1 and M3 receptors over M2 receptors, initially observed in tissue preparations, can be further quantified and confirmed using cell lines expressing these specific human receptor subtypes. nih.govnih.gov This allows for a more precise determination of its potency and selectivity profile, which is critical for predicting its therapeutic effects and potential side effects. nih.gov

In Vivo Animal Models for Efficacy and Pharmacodynamics

The primary therapeutic indication for revatropate is in obstructive airway diseases, and thus its bronchodilator activity has been a major focus of in vivo studies. nih.govdovepress.com In anesthetized guinea pigs, revatropate demonstrated potent bronchodilator activity. nih.gov Animal models of asthma and chronic obstructive pulmonary disease (COPD) are commonly used to assess the efficacy of new bronchodilators. google.comresearchgate.net These models often involve inducing bronchoconstriction with agents like histamine (B1213489) or methacholine, and then measuring the ability of the test compound to reverse or prevent this airway narrowing. d-nb.info

Studies in conscious dogs also confirmed the bronchodilator effects of revatropate. nih.gov A key finding from these in vivo respiratory models was that revatropate produced its bronchodilator effects without potentiating bronchoconstrictor responses to vagal nerve stimulation, which is consistent with its M2-sparing mechanism of action observed in vitro. nih.gov This is a significant advantage over non-selective anticholinergics. nih.gov

Table 2: Summary of In Vivo Respiratory Effects of Revatropate

| Animal Model | Key Finding | Implication | Reference |

|---|---|---|---|

| Anesthetized Guinea Pigs | Potent bronchodilator activity. | Supports therapeutic potential in asthma/COPD. | nih.gov |

| Conscious Dogs | Demonstrated bronchodilator activity. | Efficacy in a larger animal model. | nih.gov |

| Vagal Nerve Stimulation Model | Did not potentiate bronchoconstriction. | Confirms M2 receptor sparing in vivo. | nih.gov |

While specific preclinical data on revatropate's effects in gastrointestinal models is not detailed in the provided search results, the general class of anticholinergic agents is known to affect gastrointestinal motility and secretions. google.com Conceptually, due to its antagonist activity at M1 and M3 receptors, revatropate could potentially reduce gastrointestinal smooth muscle contraction and glandular secretion. nih.govnih.gov Animal models used to study such effects typically involve measuring intestinal transit time or gastric emptying. The selectivity of revatropate for M1/M3 over M2 receptors might translate to a specific profile of effects on the gut, but this remains a conceptual application based on its mechanism of action. nih.gov

A significant finding from preclinical in vivo studies is the cardiovascular safety profile of revatropate, particularly the absence of an effect on heart rate. nih.gov In both anesthetized guinea pigs and conscious dogs, revatropate produced bronchodilation at doses that did not cause tachycardia. nih.gov This is a direct consequence of its selectivity for M1 and M3 receptors over the M2 receptors, which are the predominant muscarinic subtype in the heart responsible for mediating the vagal-induced decrease in heart rate. nih.govcambridge.org Blockade of these cardiac M2 receptors by non-selective antagonists can lead to an undesirable increase in heart rate. cambridge.org The ability of revatropate to avoid this effect underscores its potential for a favorable cardiovascular safety profile in clinical use. nih.gov

Comparative Pharmacological Efficacy Studies in Preclinical Settings

Preclinical investigations into the pharmacological efficacy of Revatropate have centered on its activity as a muscarinic receptor antagonist, with a particular focus on its potential as a treatment for respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). karger.comatsjournals.orgatsjournals.org These studies have often involved direct comparisons with other established or novel muscarinic antagonists to characterize its profile of activity and selectivity.

A key area of investigation has been Revatropate's selectivity for different subtypes of muscarinic receptors. In preclinical models using guinea pig trachea, Revatropate demonstrated a notable selectivity for M₁ and M₃ receptors, which are primarily involved in bronchoconstriction, over M₂ receptors. karger.com This is a significant point of differentiation from non-selective antagonists like ipratropium. karger.com The blockade of M₂ autoreceptors on cholinergic nerves can paradoxically increase acetylcholine release, potentially counteracting the desired bronchodilatory effect. tandfonline.com Preclinical findings indicated that, unlike ipratropium, Revatropate did not potentiate bronchoconstrictor responses induced by vagal nerve stimulation in guinea pigs, suggesting that the inhibitory M₂ autoreceptors remained functional. karger.com

In vivo studies in Sprague Dawley rats further elucidated Revatropate's selectivity profile. These experiments measured its efficacy in inhibiting acetylcholine-induced changes in airway resistance (an M₃-mediated effect) versus its effect on McNeil A-343-induced hypertension (an M₁-mediated effect). The results showed that Revatropate was significantly more selective for M₃ receptors compared to M₁ receptors in this model system. tandfonline.com

Direct comparative efficacy studies have also been conducted. In a study on anesthetized guinea pigs, the effects of inhaled Revatropate on airway function were compared with those of ipratropium. The results showed that both compounds had similar efficacy in producing bronchodilation. researchgate.net This suggests that while Revatropate offers a more selective receptor interaction profile, it achieves a comparable level of primary functional efficacy to the non-selective agent ipratropium in this specific preclinical model. researchgate.net

The development of M₃ selective antagonists like Revatropate is part of a broader effort to create more targeted therapies for conditions such as COPD and urinary incontinence, with the goal of improving efficacy and reducing side effects associated with non-selective agents. tandfonline.com Other compounds developed with a similar aim for M₃ selectivity include darifenacin (B195073) and zamifenacin. tandfonline.comnih.gov

Table 1: Comparative Preclinical Efficacy of Revatropate

| Compound | Target Receptor(s) | Preclinical Model | Comparative Finding | Reference |

| Revatropate | Selective M₁/M₃ Antagonist | Guinea Pig Trachea | Showed ~50-fold selectivity for M₁/M₃ receptors. Unlike ipratropium, did not potentiate vagally induced bronchoconstriction. | karger.com |

| Revatropate | Selective M₃ Antagonist | Sprague Dawley Rats (in vivo) | At least 150-fold selective for M₃ (airway resistance) vs. M₁ (hypertension) receptors. | tandfonline.com |

| Revatropate | Muscarinic Antagonist | Anesthetized Guinea Pigs | Similar bronchodilator efficacy to ipratropium. | researchgate.net |

| Ipratropium | Non-selective Muscarinic Antagonist | Guinea Pig Trachea | Potentiated vagally induced bronchoconstriction due to M₂ receptor blockade. | karger.com |

| Darifenacin | M₃ Selective Antagonist | Recombinant Human Receptors | Shows selectivity for M₃ receptors. | tandfonline.com |

| Zamifenacin | M₃ Selective Antagonist | N/A | Noted as an M₃ selective antagonist. | nih.gov |

| Tiotropium (B1237716) | M₁/M₃ Pseudo-selective Antagonist | N/A | Noted as an M₁/M₃ selective antagonist. | tandfonline.com |

Structure Activity Relationships Sar and Analog Design

Identification of Pharmacophoric Elements

A pharmacophore is an ensemble of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. wikipedia.orgnih.gov Identifying these key features in Revatropate (B1680566) is the first step toward understanding its mechanism of action and designing more effective analogs. slideshare.net

The key pharmacophoric features of a ligand generally include hydrophobic groups, aromatic rings, hydrogen bond acceptors and donors, and ionizable groups. wikipedia.orgnih.gov In Revatropate, these elements are arranged in a specific three-dimensional conformation that is critical for its binding to muscarinic receptors. ontosight.ai

The 1-azabicyclo[2.2.2]oct-3-yl ester group, also known as a quinuclidinyl ester, is a critical component of Revatropate's structure and plays a pivotal role in its biological activity. ontosight.aiontosight.ai This bicyclic amine serves several functions. The basic nitrogen atom in the quinuclidine (B89598) ring is protonated at physiological pH, forming a cationic head. This positive charge is a key interaction point with a corresponding negatively charged amino acid residue, likely an aspartate, in the binding pocket of muscarinic receptors. This electrostatic interaction is a primary anchor for the ligand to the receptor.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is paramount for the biological activity of Revatropate. ontosight.ai The molecule contains two chiral centers, leading to the existence of multiple stereoisomers. The specific stereoisomer with the (αS)- configuration at the carbon bearing the hydroxyl and phenyl groups, and the (R)-configuration for the sulfoxide (B87167) and the quinuclidinyl ester, is the active form of the drug. ontosight.aiontosight.ailookchem.com

This precise spatial arrangement is crucial for the optimal interaction with the chiral environment of the muscarinic receptor binding site. ontosight.ai Different stereoisomers may exhibit significantly lower affinity or even interact with different receptors, highlighting the importance of stereospecific synthesis to ensure the desired pharmacological effect. The (αS)- configuration dictates the specific orientation of the phenyl and hydroxyl groups, which are involved in crucial hydrogen bonding and hydrophobic interactions within the receptor pocket.

Design and Synthesis of Revatropate Analogues and Derivatives

The design and synthesis of analogs are a cornerstone of drug development, aimed at improving the properties of a lead compound. rsc.org For Revatropate, this involves systematically modifying its structure to enhance attributes like receptor selectivity, potency, and preclinical characteristics. nih.gov

Revatropate is known to be an antagonist of muscarinic receptors, with a degree of selectivity for M1 and M3 subtypes. ncats.io Achieving greater selectivity is a key goal in drug design to minimize side effects that can arise from activity at other receptor subtypes. google.com Strategies to modify selectivity and potency often involve altering the functional groups of the molecule to exploit differences in the amino acid composition of the binding sites across receptor subtypes.

| Strategy | Rationale | Potential Outcome |

| Modification of the Ester Group | Alter metabolic stability and hydrogen bonding capacity. | Increased duration of action, altered potency. |

| Phenyl Ring Substitution | Explore additional binding interactions within the receptor pocket. | Enhanced selectivity and/or potency. |

| Alteration of the N-Alkyl Group | Modify steric bulk and basicity. | Changes in receptor affinity and selectivity. |

| Bioisosteric Replacement of the Sulfoxide | Modulate polarity and hydrogen bonding potential. | Improved pharmacokinetic properties, altered potency. |

This table outlines general strategies for modifying the selectivity and potency of muscarinic antagonists like Revatropate, based on common medicinal chemistry principles.

Optimizing the preclinical profile of a drug candidate involves improving its absorption, distribution, metabolism, and excretion (ADME) properties, as well as reducing potential toxicity. For Revatropate analogs, structural modifications are explored to achieve these goals.

For instance, modifying the lipophilicity of the molecule can significantly impact its absorption and distribution. This can be achieved by introducing or removing polar or nonpolar functional groups. The metabolic stability of the molecule can be enhanced by replacing metabolically labile groups, such as the ester linkage, with more robust alternatives like amides or ethers.

Furthermore, structural modifications can be designed to reduce off-target effects. By enhancing selectivity for the desired muscarinic receptor subtype, the potential for side effects mediated by other receptors can be minimized. Computational methods, such as quantitative structure-activity relationship (QSAR) studies, can be employed to predict the effects of these structural changes on the compound's properties, thereby guiding the synthetic efforts towards more promising candidates. wikipedia.org

| Modification | Goal | Example |

| Alter Lipophilicity | Improve absorption and distribution. | Introduction of polar groups to decrease CNS penetration. |

| Enhance Metabolic Stability | Increase duration of action. | Replacement of the ester with an amide. |

| Increase Selectivity | Reduce off-target side effects. | Modification of the side chain to exploit subtype-specific residues. |

This table illustrates examples of structural modifications aimed at optimizing the preclinical profile of Revatropate analogs.

Advanced Pharmaceutical Research Aspects

Solid-State Characterization and Physical Stability Research

Investigation of Crystalline and Amorphous Forms

The arrangement of molecules in a solid drug substance can be either highly ordered, known as crystalline, or disordered, referred to as amorphous. unacademy.comvedantu.com Crystalline solids have a distinct, repeating three-dimensional structure, while amorphous forms lack this long-range order. unacademy.comtestbook.com This difference in the internal structure can significantly impact the physical and chemical properties of the compound. windlabs.incrystalpharmatech.com

In the context of revatropate (B1680566) hydrobromide, studies have been conducted to understand its behavior in both crystalline and amorphous states. researchgate.netnih.gov Amorphous materials, due to their higher energy state, often exhibit enhanced solubility, which can be beneficial for drug delivery. mdpi.com However, they are also thermodynamically unstable and have a tendency to convert to a more stable crystalline form over time, a process that can be influenced by factors like humidity and temperature. mdpi.comresearchgate.net For instance, spray-dried amorphous revatropate hydrobromide has been used as a comparator in studies to assess the recrystallization of micronized material. nih.gov

The stability of amorphous forms is a major concern in pharmaceutical development. researchgate.net The transition from an amorphous to a crystalline state can lead to changes in particle size, morphology, and dissolution rate, which can ultimately affect the drug's performance. nih.gov

Influence of Micronization on Solid-State Properties

Micronization is a common process in the pharmaceutical industry used to reduce the particle size of drug substances. researchgate.nettaylorandfrancis.com The primary goal of micronization is often to increase the surface area of the drug, which can lead to improved dissolution rates and bioavailability, particularly for poorly soluble compounds. taylorandfrancis.com This process is typically achieved through methods like jet milling, where high-energy collisions between particles lead to their size reduction. nih.govtaylorandfrancis.com

However, the high energy imparted during micronization can induce changes in the solid-state properties of the material. researchgate.net For revatropate hydrobromide, micronization has been shown to create disordered or amorphous regions on the surface of the crystalline particles. researchgate.netnih.gov The extent of this disorder has been found to be dependent on the energy of the micronization process. researchgate.netnih.gov This creation of amorphous content can lead to increased cohesiveness and a tendency for particles to agglomerate. nih.gov

The physical instability introduced by micronization is a critical factor to consider. The amorphous regions are prone to recrystallization, which can alter the physicochemical properties of the micronized powder and impact the performance of the final drug product. nih.govresearchgate.net

Recrystallization Phenomena and Disorder Regions within Micronized Powders

The disordered regions created during the micronization of revatropate hydrobromide are a key factor in its physical stability. researchgate.netnih.gov These amorphous areas are thermodynamically unstable and tend to revert to a more stable crystalline state, a phenomenon known as recrystallization. nih.govresearchgate.net This process is often triggered by environmental factors such as humidity, as water can act as a plasticizer, increasing molecular mobility and facilitating the transition. researchgate.netnih.gov

Studies on micronized revatropate hydrobromide have shown that recrystallization of these disordered regions leads to the agglomeration of particles. researchgate.netnih.gov The rate and extent of this agglomeration are influenced by the energy used in the micronization process and the humidity during storage. researchgate.netnih.gov For example, it was observed that micronized revatropate hydrobromide recrystallized at a relative humidity (RH) greater than 30%. nih.gov This recrystallization can lead to an increase in particle size and changes in the surface properties of the powder, which can negatively impact its performance, for instance, by reducing the fine particle dose in a dry powder inhaler. researchgate.net

Interestingly, research suggests that aged micronized revatropate hydrobromide may exhibit increased physical stability compared to freshly prepared material. nih.gov This is likely due to the initial recrystallization and stabilization of the most unstable disordered regions over time.

Advanced Analytical Methodologies for Solid-State Assessment

A variety of advanced analytical techniques are employed to characterize the solid-state properties of pharmaceutical compounds like revatropate, providing crucial information about their structure, stability, and behavior. windlabs.incrystalpharmatech.com

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique that provides detailed information about the local atomic environment in solid materials. wikipedia.orgnih.gov Unlike techniques that primarily detect long-range order, ssNMR is sensitive to short-range interactions and can distinguish between different crystalline forms (polymorphs) and amorphous content. wikipedia.orgrsc.org

In pharmaceutical analysis, ssNMR is used to characterize the structure and dynamics of both crystalline and amorphous drug substances. wikipedia.orgmdpi.com It can provide qualitative and quantitative information about the degree of crystallinity, identify different solid forms, and study drug-excipient interactions in a formulation. researchgate.net While specific ssNMR studies on revatropate are not extensively detailed in the provided context, the technique is a standard tool for the comprehensive solid-state characterization of such pharmaceutical compounds. googleapis.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermal Mechanical Analysis)

Thermal analysis techniques are essential for investigating the physical and chemical changes that occur in a material as a function of temperature. podhikaiscientific.commeasurlabs.com

Differential Scanning Calorimetry (DSC)

DSC is a widely used thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgtorontech.com It is used to detect thermal events such as melting, crystallization, and glass transitions. wikipedia.org For revatropate hydrobromide, DSC has been utilized to study its physical properties in both micronized and unmicronized states. researchgate.nethelsinki.fi

Sharp endothermic peaks in a DSC thermogram can indicate melting or changes in crystallinity, while broad endotherms often signify dehydration. crimsonpublishers.com The glass transition temperature (Tg), which is the temperature at which an amorphous material transitions from a glassy to a rubbery state, can also be determined by DSC. nih.gov This is a critical parameter for assessing the stability of amorphous drugs, as storage above the Tg can lead to recrystallization. researchgate.net

Thermomechanical Analysis (TMA)

TMA measures the dimensional changes of a material as a function of temperature, time, and applied force. mt.comhitachi-hightech.com It is used to determine properties like the coefficient of thermal expansion, softening points, and glass transition temperatures. tamu.edulinseis.com TMA works by applying a small, non-oscillating stress to a sample and monitoring its deformation as the temperature is changed. hitachi-hightech.com While specific TMA data for revatropate is not available in the provided results, it is a valuable technique for characterizing the mechanical properties of pharmaceutical solids and their response to thermal stress. matexcel.cominnovatechlabs.com

Interactive Data Table: Analytical Techniques for Revatropate Solid-State Characterization

| Analytical Technique | Information Provided | Relevance to Revatropate |

| Solid-State NMR (ssNMR) | Provides qualitative and quantitative information on crystalline and amorphous forms, and molecular structure. researchgate.netwikipedia.org | Characterizes the degree of disorder induced by micronization. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions like melting, crystallization, and glass transition. wikipedia.orghelsinki.fi | Detects subtle differences in crystallinity and observes amorphous to crystalline conversions. researchgate.net |

| Dynamic Vapour Sorption (DVS) | Measures the amount of vapor sorbed by a sample as a function of relative humidity. researchgate.netnih.gov | Assesses the recrystallization of disordered regions and physical stability. researchgate.netnih.gov |

| Isothermal Microcalorimetry | Measures the heat produced during processes like recrystallization at a constant temperature. nih.govnih.gov | Quantifies the level of disorder and studies recrystallization kinetics at different humidities. nih.govnih.gov |

| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the surface morphology of particles. researchgate.net | Observes changes in particle morphology and agglomeration due to recrystallization. researchgate.net |

| Powder X-Ray Diffraction (PXRD) | Identifies crystalline phases and determines the degree of crystallinity. researchgate.net | Detects subtle differences in crystallinity induced by micronization. researchgate.net |

Particle Engineering and Formulation Research for Preclinical Applications

Particle engineering is essential in the development of drug products for inhalation, such as Dry Powder Inhalers (DPIs). nih.govmdpi.com For preclinical studies, optimizing the physical properties of the drug particles is necessary to ensure efficient delivery to the lungs. mvic.seresearchgate.net

The aerosolization performance of a DPI, which is its ability to disperse the powder into fine particles that can be inhaled, is heavily influenced by the physical properties of the drug particles, including their morphology (shape and surface roughness) and surface energy. nih.govmonash.edu These characteristics govern the strength of the inter-particle cohesive forces and the adhesive forces between the drug and any carrier particles (like lactose). mdpi.com

For a powder to be effectively aerosolized, these forces must be overcome by the energy from the patient's inhalation. mdpi.com Particles with a corrugated or rougher surface generally exhibit better aerosolization performance because the reduced contact area between particles leads to weaker van der Waals forces. monash.edunih.gov Conversely, the jet-milling process, often used to reduce particle size, can produce particles with high surface energy, making them highly cohesive and prone to forming strong agglomerates that are difficult to disperse. nih.gov The physicochemical properties of Revatropate, such as its morphology and surface characteristics, are therefore critical parameters that must be controlled to achieve optimized aerosol performance. nih.govdntb.gov.ua

The table below outlines the influence of these properties on aerosolization.

| Particle Property | Impact on Inter-particle Forces | Effect on Aerosolization Performance |

| Smooth, Spherical Morphology | Increases particle-particle contact area, leading to stronger cohesive/adhesive forces. | Poor. Strong agglomerates are formed that are difficult to disperse, reducing the fine particle fraction. nih.gov |

| Corrugated/Rough Morphology | Decreases the effective contact area, resulting in weaker inter-particle forces. | Improved. Weaker forces allow for easier deagglomeration and better powder dispersion upon inhalation. monash.edunih.gov |

| High Surface Energy | Increases the strength of cohesive and adhesive forces. | Poor. Leads to strong agglomeration and poor flowability, hindering effective aerosolization. nih.gov |

| Low Surface Energy | Decreases the strength of inter-particle forces. | Improved. Facilitates easier detachment of drug particles from each other and from carrier surfaces. mdpi.com |

This table provides a generalized summary of the relationship between particle properties and aerosolization, applicable to powders like Revatropate.

Several strategies are employed to modulate and optimize the performance of DPIs. The primary goal is to ensure the consistent delivery of a sufficient quantity of drug particles to the desired region of the lungs. monash.edu This is often quantified by the Fine Particle Fraction (FPF), which is the proportion of particles with an aerodynamic diameter suitable for deep lung deposition (typically 1-5 µm). monash.edunih.gov

Key strategies include:

Particle Engineering: Techniques like spray drying can be used instead of traditional jet milling to produce particles with controlled size, morphology, and density. mdpi.com For example, creating particles with a more corrugated surface can reduce adhesion and improve aerosolization. monash.edunih.gov

Formulation with Carrier Particles: Micronized drug particles are often blended with larger, coarse carrier particles (e.g., lactose). This improves powder flowability and aids in the dispersion of the drug during inhalation. mdpi.commdpi.com The drug particles detach from the carrier surface within the turbulent airstream created by the inhaler device. mdpi.com

Inhaler Device Design: The internal resistance of the DPI device is a critical factor. High-resistance devices generate more turbulence at a given airflow, which can improve the deagglomeration of cohesive powders. mdpi.comnih.gov The choice of device must be matched to the formulation's properties and the patient's inspiratory capability. nih.gov

Controlling Solid-State Properties: As seen with Revatropate, controlling the level of amorphous content is crucial. nih.gov Uncontrolled recrystallization can lead to particle agglomeration and poor aerosol performance. nih.gov Therefore, manufacturing processes are designed to either minimize the creation of disordered regions or to ensure they are stabilized. nih.gov

Q & A

Q. How should researchers design translational studies to align Revatropate’s preclinical and clinical data reporting?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies and CONSORT for clinical trials. Pre-register protocols on ClinicalTrials.gov or Open Science Framework. Use controlled vocabularies (e.g., MeSH terms) for literature reviews. Disclose conflicts of interest and funding sources per ICMJE criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.